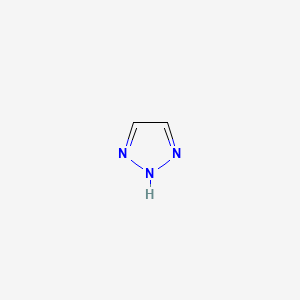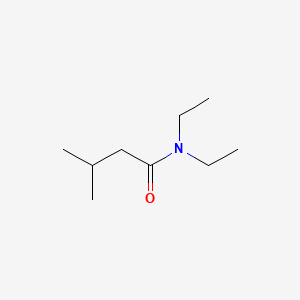![molecular formula C15H12N2O5 B1194464 2-Nitro-5-[(phenylacetyl)amino]benzoic acid CAS No. 52033-70-2](/img/structure/B1194464.png)
2-Nitro-5-[(phenylacetyl)amino]benzoic acid
Descripción general
Descripción
2-Nitro-5-[(phenylacetyl)amino]benzoic acid, also known as 2-NPA, is an organic compound and a member of the nitrobenzoic acid family. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and acetone. 2-NPA has a number of uses, ranging from its use as an intermediate in the synthesis of pharmaceuticals to its use as a corrosion inhibitor in metal plating. It is also used in the manufacture of dyes and in the production of photographic chemicals.
Aplicaciones Científicas De Investigación
Chromogenic Substrates in Enzyme Activity Detection : This compound is used in the synthesis of chromogenic substrates for determining aliphatic penicillin acylase activity. The enzyme hydrolyzes these substrates, releasing a chromophore that can be detected spectrophotometrically (Arroyo et al., 2002).
Photoaffinity Labeling of Chloride Channels : 2-Nitro-5-[(phenylacetyl)amino]benzoic acid derivatives have been used in the synthesis of photoaffinity analogs of chloride channel blockers. These analogs help in studying the structure and function of chloride channels in various cell types, including human red blood cell ghosts (Branchini et al., 1991; Branchini et al., 1995).
Kinetic Analysis in Antibiotic Synthesis : It plays a role in the kinetic analysis of penicillin acylase, which catalyzes the hydrolysis and synthesis of beta-lactam antibiotics. This is crucial for understanding the mechanisms of enzyme action and improving antibiotic production (Alkema et al., 2003; Alkema et al., 1999).
Intermediate in Dye and Drug Synthesis : As a versatile organic intermediate, it has significance in the synthesis of dyes and drugs. Research in this area can contribute to the development of fine chemical intermediates in various industries (Zhang, 2012).
Assay Development in Organic Media : It's used in developing assays for penicillin acylase activity in reversed micellar systems, providing a method to study enzyme activity in non-aqueous environments (Alves et al., 1995).
Potential in Antitumor and Antiparasitic Research : Derivatives of this compound have shown potential in antitumor and antiparasitic research. They are being studied for their inhibitory effects on certain cancer cell lines and parasites (Racané et al., 2006; Delmas et al., 2002).
Inhibitor of Acetylcholinesterase : Nitro acridone derivatives, which can be synthesized from compounds like this compound, have been identified as potent inhibitors of acetylcholinesterase, an enzyme relevant in neurodegenerative diseases (Parveen et al., 2016).
Growth-regulating Properties in Agriculture : Its derivatives are studied for their plant growth-regulating properties. The influence of substituents on these compounds can determine their effectiveness in agriculture (Chamberlain & Wain, 1971).
Safety and Hazards
The compound is classified under the GHS05 and GHS07 hazard codes, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .
Direcciones Futuras
The compound has been used in research involving penicillin G acylases . These enzymes are industrially important for the production of semisynthetic ß-lactam antibiotics . The compound was used as a substrate in a colorimetric assay to measure the activity of these enzymes . This suggests potential future directions in the field of biotechnology and antibiotic production.
Mecanismo De Acción
Target of Action
It’s known that similar compounds interact with enzymes such as penicillin g acylase .
Mode of Action
It’s known that amino acid residue exchange next to the active side can change the catalytic behavior .
Pharmacokinetics
It’s known that similar compounds can be metabolized in the liver .
Result of Action
It’s known that similar compounds can have a variety of effects, such as the inhibition of certain enzymes .
Action Environment
The action, efficacy, and stability of 2-Nitro-5-[(phenylacetyl)amino]benzoic acid can be influenced by various environmental factors. For instance, the compound is stable at room temperature . .
Análisis Bioquímico
Biochemical Properties
2-Nitro-5-[(phenylacetyl)amino]benzoic acid plays a significant role in biochemical reactions, particularly in the hydrolysis of penicillin G to produce 6-aminopenicillanic acid and phenylacetic acid . This compound interacts with penicillin G acylase, an enzyme that catalyzes this hydrolysis reaction. The interaction between this compound and penicillin G acylase is crucial for the production of semisynthetic penicillins, which are more stable and easier to absorb compared to natural penicillins .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with penicillin G acylase leads to the production of 6-aminopenicillanic acid, which is a precursor for semisynthetic penicillins. These penicillins have fewer side effects and can help overcome microbial antibiotic resistance . Additionally, the compound’s effects on cellular metabolism include the hydrolysis of penicillin G, which is essential for the synthesis of β-lactam antibiotics .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with penicillin G acylase. This enzyme catalyzes the hydrolysis of penicillin G to produce 6-aminopenicillanic acid and phenylacetic acid . The compound acts as a substrate for the enzyme, and the hydrolysis reaction proceeds via a general acid-base mechanism . The formation of an acyl-enzyme intermediate is a key step in this process, and the hydrolysis of this intermediate leads to the production of the desired products .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the enzymatic activity of penicillin G acylase can decrease over time, leading to reduced hydrolysis of penicillin G . Additionally, long-term effects on cellular function have been observed, including changes in enzyme activity and substrate binding .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively catalyzes the hydrolysis of penicillin G, leading to the production of 6-aminopenicillanic acid and phenylacetic acid . At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, reduced substrate binding, and potential damage to cellular structures .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of penicillin G. The compound interacts with penicillin G acylase, which catalyzes the hydrolysis reaction to produce 6-aminopenicillanic acid and phenylacetic acid . This reaction is essential for the synthesis of semisynthetic penicillins, which are widely used as antibiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s interaction with penicillin G acylase facilitates its transport to the site of the hydrolysis reaction . Additionally, the compound’s localization and accumulation within cells can affect its activity and function .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it interacts with penicillin G acylase to catalyze the hydrolysis of penicillin G . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This localization is crucial for the compound’s activity and function in biochemical reactions.
Propiedades
IUPAC Name |
2-nitro-5-[(2-phenylacetyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-13(17(21)22)12(9-11)15(19)20/h1-7,9H,8H2,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVQEQRGDKOHHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200007 | |
| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52033-70-2 | |
| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052033702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-3-phenylacetamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Ntro-3-(phenylacetamido)-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-nitro-5-[(phenylacetyl)amino]benzoic acid used in penicillin acylase research?
A1: this compound serves as a valuable tool in studying penicillin acylases due to its unique characteristics. Unlike natural substrates like penicillin G, NIPAB offers a convenient spectrophotometric assay for kinetic analysis. [] The enzymatic hydrolysis of NIPAB results in a color change detectable by spectrophotometry, allowing researchers to monitor reaction progress and determine kinetic parameters even at low substrate concentrations. [] This is particularly useful as the natural substrates often exhibit low Km values, making direct kinetic measurements challenging. []
Q2: How does this compound interact with penicillin acylase?
A2: this compound acts as a substrate for penicillin acylase, mimicking the natural substrates of this enzyme. [] The enzyme hydrolyzes the amide bond of NIPAB, releasing 2-nitro-5-aminobenzoic acid and phenylacetic acid. [] This reaction proceeds through the formation of a covalent acyl-enzyme intermediate, a characteristic mechanism of penicillin acylases. []
Q3: How do mutations in the active site of penicillin acylase affect the enzyme's interaction with this compound?
A3: Research has shown that mutations in key active site residues of penicillin acylase can significantly influence the enzyme's interaction with this compound. For example, replacing alphaArg145 with leucine, cysteine, or lysine resulted in mutant enzymes exhibiting a 3-6 fold increase in their preference for 6-aminopenicillanic acid over water as the deacylating nucleophile when compared to the wild-type enzyme. [, ] This suggests that alphaArg145 plays a role in binding beta-lactam substrates like NIPAB. [, ] Additionally, modifications to betaArg263, another crucial residue, led to decreased specificity for NIPAB, highlighting its importance in the catalytic process. [, ] Furthermore, mutations in hydrophobic residues like alphaF146 and betaF24 impacted both the hydrolytic and acyl transfer activity of the enzyme, ultimately influencing its interaction with substrates like NIPAB. []
Q4: Beyond kinetic studies, how else is this compound used in penicillin acylase research?
A4: this compound, along with its analogs, proves useful in determining the kinetic parameters of penicillin acylases for various substrates. [] By analyzing the effects of phenylacetylated substrates and their products on the hydrolysis of NIPAB, researchers can derive kinetic constants for these compounds, even for enzymes sourced from different organisms. [] This highlights the versatility of NIPAB as a tool for characterizing the activity of penicillin acylases from various sources.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















